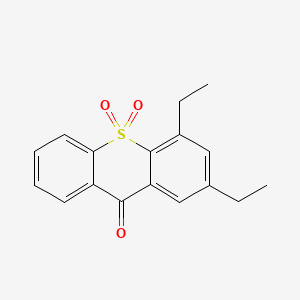

2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide

Descripción general

Descripción

2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide is an organic compound with the molecular formula C17H16O3S. It is a derivative of thioxanthone and is known for its photoinitiating properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.

Métodos De Preparación

The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one 10,10-d

Actividad Biológica

2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide (commonly referred to as DETX) is a compound belonging to the thioxanthone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : this compound

- CAS Number : 82799-45-9

- Molecular Formula : C15H14O2S

- Molecular Weight : 258.34 g/mol

Antimicrobial Properties

Research indicates that DETX exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Photocatalytic Activity

DETX has been identified as a promising photocatalyst in organic synthesis. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in photoredox catalysis. This property allows it to participate in oxidative and reductive reactions under visible light, enhancing its utility in synthetic organic chemistry .

Thermally Activated Delayed Fluorescence (TADF)

The compound has been utilized in the development of TADF materials for organic light-emitting diodes (OLEDs). DETX-based polymers demonstrate efficient red/orange emissions with high external quantum efficiency. These properties are attributed to the unique donor-acceptor structure of the polymers formed with DETX, which enhances charge transport and light emission capabilities .

The biological mechanisms through which DETX exerts its effects include:

- Enzyme Inhibition : DETX acts as an inhibitor for specific enzymes, potentially disrupting metabolic pathways in target organisms.

- Photophysical Properties : The compound's ability to undergo excited-state intramolecular proton transfer contributes to its photochemical reactivity and effectiveness as a photocatalyst .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DETX was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that DETX could serve as a lead compound for developing new antibacterial agents.

Case Study 2: Application in OLEDs

A series of experiments evaluated the performance of DETX-based polymers in OLED devices. The best-performing device exhibited a maximum current efficiency of 14.97 cd/A and a turn-on voltage of 4.2 V. These results highlight the potential of DETX in optoelectronic applications, particularly in energy-efficient lighting technologies .

Comparative Analysis

| Property | DETX | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some similar compounds show limited activity |

| Photocatalytic Efficiency | High under visible light | Other thioxanthones show varied efficiencies |

| TADF Performance | Excellent red/orange emission | Some compounds exhibit blue emission |

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

One of the primary applications of 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide is as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization reactions upon exposure to UV light.

Case Study: Photopolymerization Reactions

In a study involving the synthesis of cationic photoinitiators, 10 g of 2,4-diethylthioxanthone was dissolved in a mixture of acetonitrile and water. The addition of ceric ammonium nitrate led to successful polymerization, demonstrating the compound's effectiveness as a photoinitiator in generating high molecular weight polymers under UV irradiation .

Organic Electronics

The compound is also utilized in the development of organic light-emitting diodes (OLEDs) . Its unique properties allow for the creation of materials that exhibit thermally activated delayed fluorescence (TADF), enhancing the efficiency of OLED devices.

Case Study: TADF Polymers

Research has shown that polymers based on this compound can achieve significant electroluminescent performance. For instance, a doped OLED using these polymers exhibited an external quantum efficiency of 10.44% and a current efficiency of 14.97 cd/A at a turn-on voltage of 4.2 V . This highlights the compound's potential in advancing OLED technology.

Synthesis of Substituted Thioxanthenes

This compound serves as an important intermediate for synthesizing various substituted thioxanthenes. These derivatives can have applications across pharmaceuticals and materials science.

Example Synthesis

An example includes the synthesis of 2,4-bis(1-bromoethyl)thioxanthene-9-one from 2,4-diethylthioxanthene-9-one through bromination reactions. The process involved stirring a solution at elevated temperatures to achieve a yield of 68% for the desired product .

Data Table: Summary of Applications

| Application Area | Description | Yield/Performance |

|---|---|---|

| Photoinitiators | Used in UV curing processes for coatings and inks | Yield not recorded |

| Organic Electronics | Employed in TADF polymers for OLEDs | EQE: 10.44%, CE: 14.97 cd/A |

| Synthesis Intermediate | Acts as a precursor for various thioxanthene derivatives | Yield varies by reaction |

Propiedades

IUPAC Name |

2,4-diethyl-10,10-dioxothioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)21(17,19)20/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVRNMCFIYCIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002901 | |

| Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82799-45-9 | |

| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl-, 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82799-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyl-9H-thioxanthen-9-one 10,10-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.